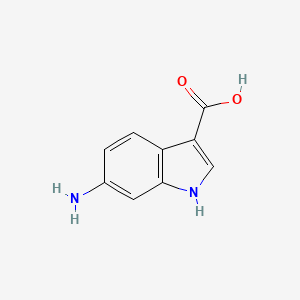

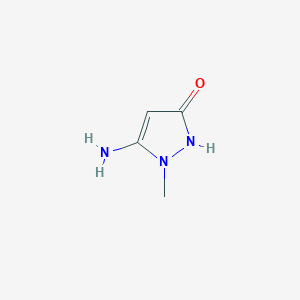

6-Amino-1h-indole-3-carboxylic acid

説明

“6-Amino-1H-indole-3-carboxylic acid” is a compound with the CAS Number: 90417-29-1 . It has a molecular weight of 176.17 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C . The physical form of the compound is solid .

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . A series of novel indole-3-carboxylic acid derivatives were synthesized by solution phase technique . The synthetic strategies of indole 2 and 3-carboxamide derivatives were also investigated .

Molecular Structure Analysis

The structures of the derivatives of indole-3-carboxylic acid were studied using gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy (FT-IR) .

Chemical Reactions Analysis

The synthesized compounds were characterized by FTIR, 1H NMR and mass spectral analysis . The carbonyl group of the indole carboxylic acid can be activated and converted to indole carboxamide .

Physical And Chemical Properties Analysis

The compound has a boiling point of 518.7°C at 760 mmHg and a melting point of 207-209°C . The flash point of the compound is 267.5 .

科学的研究の応用

Synthesis of Biologically Active Alkaloids

6-Amino-1h-indole-3-carboxylic acid: is a key precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These alkaloids have significant biological activities and are often used in the treatment of cancer, microbial infections, and other disorders. The ability to synthesize these compounds efficiently is crucial for the development of new therapeutic agents.

Antiviral Agents

Indole derivatives, including those derived from 6-Amino-1h-indole-3-carboxylic acid , have been reported to exhibit potent antiviral activities . These compounds can be designed to inhibit the replication of various RNA and DNA viruses, offering a pathway for the development of new antiviral drugs.

Anti-inflammatory and Anticancer Applications

The indole nucleus, which can be synthesized from 6-Amino-1h-indole-3-carboxylic acid , is found in many synthetic drug molecules with anti-inflammatory and anticancer properties . Research in this area focuses on developing compounds that can effectively treat inflammation and inhibit cancer cell growth.

Development of Serotonin Receptor Antagonists

This compound serves as a reactant for the preparation of serotonin 5-HT4 and 5-HT6 receptor antagonists . These receptors are involved in various neurological processes, and antagonists can be used to treat disorders such as irritable bowel syndrome, anxiety, and other conditions.

Hedgehog Pathway Inhibitors

Researchers use 6-Amino-1h-indole-3-carboxylic acid to develop inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway . This pathway plays a role in cell growth and differentiation, and its dysregulation is implicated in the development of certain cancers.

Immunomodulators and Antibacterial Agents

The compound is also a reactant in the synthesis of immunomodulators and antibacterial agents . These substances can modulate the immune response to fight infections and diseases, providing a broad spectrum of applications in immunotherapy and antibacterial drug design.

作用機序

Target of Action

6-Amino-1h-indole-3-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets and induce various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are often involved in a variety of biochemical pathways. They are typically metabolized from tryptophan . Indole-3-carboxylic acid, for example, is a plant metabolite derived from tryptophan

Result of Action

Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 6-Amino-1h-indole-3-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the bioconversion of indoles from tryptophan . .

Safety and Hazards

The compound is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

将来の方向性

Indole derivatives have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The application of indole derivatives as biologically active compounds has been explored . Future research will likely continue to investigate the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .

特性

IUPAC Name |

6-amino-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPPIPLZGUYXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292417 | |

| Record name | 6-amino-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1h-indole-3-carboxylic acid | |

CAS RN |

90417-29-1 | |

| Record name | 90417-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)

![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)